Tenidap

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anion Transport Inhibition:

One research area mentions Tenidap as an anion transport inhibitor []. Anion transport proteins facilitate the movement of negatively charged ions across cell membranes. Inhibiting these transporters can have various effects on cellular function, depending on the specific ion targeted. More research is needed to understand how Tenidap interacts with anion transport and its potential consequences.

Cytokine and Acute-Phase Protein Regulation:

Another reference suggests Tenidap might influence cytokine and acute-phase protein levels []. Cytokines are signaling molecules involved in inflammation and immune response. Acute-phase proteins are produced by the liver during inflammation. Tenidap's potential role in regulating these factors needs further investigation to understand its impact on inflammatory processes.

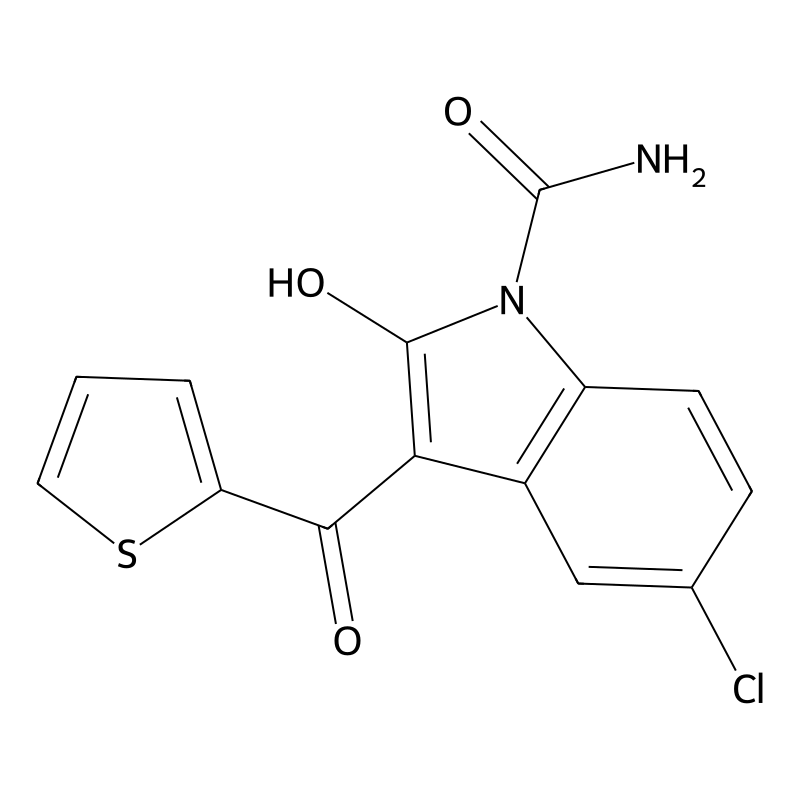

Tenidap is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID). Its chemical formula is C₁₄H₉ClN₂O₃S, and it features a unique structure that includes components from the indole, urea, thiophene, and organochlorine families. Tenidap is primarily recognized for its ability to modulate inflammatory processes by inhibiting the synthesis of various inflammatory mediators, including prostaglandins and leukotrienes .

Tenidap's mechanism of action was multi-pronged:

- COX/5-LOX Inhibition: It inhibited cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, critical for inflammatory prostaglandin and leukotriene production [, ].

- Cytokine Modulation: Tenidap suppressed the production of pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF-α) in human cells []. These cytokines play a key role in rheumatoid arthritis progression.

This combined approach offered potential benefits over traditional NSAIDs, which primarily target COX enzymes [].

The primary chemical reaction involving Tenidap is its mechanism of action as an anti-inflammatory agent. It alters the conversion of arachidonic acid into prostaglandins and leukotrienes via inhibition of cyclooxygenase and lipoxygenase pathways. Specifically, Tenidap has been shown to inhibit the synthesis of prostaglandin D₂, leukotriene B₄, and prostaglandin E₂ in vitro, with IC₅₀ values of 0.02 µM, 18 µM, and 32 µM respectively . This inhibition plays a crucial role in reducing inflammation and pain associated with various conditions.

Tenidap exhibits significant biological activity through its anti-inflammatory properties. It has been documented to modulate cytoplasmic pH levels and inhibit anion transport in vitro. Additionally, Tenidap has shown the ability to inhibit mannose 6-phosphate receptor-mediated endocytosis and protein synthesis . These activities suggest that Tenidap may have broader implications beyond simple anti-inflammatory effects, potentially influencing cellular processes such as metabolism and transport.

Several synthesis methods for Tenidap have been reported:

- Conventional Synthesis: The traditional method involves multiple steps starting from 5-chloro-2-oxoindole. The reaction typically requires specific conditions such as temperature control to ensure yield and purity .

- New Practical Synthesis: A more recent method allows for the synthesis of Tenidap at lower temperatures (25 °C) over extended periods (24 hours), which may enhance efficiency and reduce by-products .

These methods highlight the versatility in synthesizing Tenidap while maintaining its structural integrity.

Tenidap is primarily used in clinical settings for its anti-inflammatory effects. It is indicated for conditions such as:

- Rheumatoid arthritis

- Osteoarthritis

- Other inflammatory disorders

Additionally, ongoing research is exploring its potential applications in various therapeutic areas due to its unique mechanism of action .

Studies on Tenidap's interactions reveal that it can influence various biological pathways. For instance, it has been shown to modulate the activity of specific receptors involved in inflammatory responses. The compound's ability to inhibit certain cellular processes suggests potential interactions with other pharmacological agents, warranting further investigation into drug-drug interactions and potential side effects .

Several compounds share structural or functional similarities with Tenidap. Here are a few notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Indomethacin | Indole derivative | Anti-inflammatory | Stronger inhibition of cyclooxygenase than Tenidap |

| Celecoxib | Sulfonamide | Selective COX-2 inhibitor | More selective for COX-2 than COX-1 |

| Diclofenac | Phenylacetic acid | Non-steroidal anti-inflammatory | Broad-spectrum NSAID with potent analgesic effects |

Uniqueness of Tenidap: Unlike many traditional NSAIDs that primarily target cyclooxygenase enzymes, Tenidap also affects other pathways involved in inflammation, making it potentially more versatile in treating inflammatory conditions.

This comprehensive overview highlights the significance of Tenidap within pharmaceutical research and its applications in clinical practice while emphasizing its unique properties compared to similar compounds.

Starting Materials Selection (5-chloro-2-oxoindole)

The selection of 5-chloro-2-oxoindole as the primary starting material for Tenidap synthesis is strategically critical for several reasons [1] [2] [3]. This compound serves as the fundamental oxindole core that provides the essential pharmacophoric structure required for biological activity [4]. The 5-chloro substitution pattern is specifically chosen to optimize cyclooxygenase-1 (COX-1) selectivity, with reported inhibitory concentrations (IC50) of less than 0.03 micromolar [5] [6].

The strategic importance of the 5-chloro substitution extends beyond synthetic accessibility to fundamental structure-activity relationships. Research demonstrates that this specific halogen substitution is essential for achieving the desired COX-1 selectivity profile that distinguishes Tenidap from other nonsteroidal anti-inflammatory drugs [8] [9]. Alternative starting materials lacking this substitution pattern result in significantly reduced biological activity and altered selectivity profiles.

Reaction Mechanisms and Conditions

The synthetic transformation of 5-chloro-2-oxoindole to Tenidap involves several key mechanistic steps, each requiring specific reaction conditions to achieve optimal yields and purity [1] [10] [11]. The initial step involves N,O-dialkoxy(aryloxy)carbonylation using reagents such as 4-nitrophenyl chloroformate or phenyl chloroformate [1] [10]. This reaction proceeds through nucleophilic attack by the indole nitrogen on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of the leaving group.

The carbonylation mechanism involves formation of an intermediate carbamate species, which is subsequently converted to the desired carboxamide functionality through aminolysis [10] [12]. Research has demonstrated that the use of ammonium carbonate in dimethylformamide at controlled temperatures (5°C initially, then elevated to 75-80°C) provides optimal conditions for this transformation [10] [11]. The reaction mechanism proceeds through a nucleophilic addition-elimination sequence, where ammonia acts as the nucleophile attacking the activated carbonyl center.

Acylation reactions represent the critical carbon-carbon bond forming step in Tenidap synthesis [1] [10] [11]. The introduction of the 2-thienylcarbonyl group is achieved through reaction with 2-thiophenecarbonyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as catalyst [1] [10]. The DMAP catalytic mechanism involves formation of an acylpyridinium intermediate that exhibits enhanced electrophilicity compared to the parent acyl chloride [13] [14]. This intermediate undergoes nucleophilic attack by the enolate form of the oxindole substrate, leading to carbon-carbon bond formation and regeneration of the DMAP catalyst [13] [15].

Temperature control is critical throughout the synthetic sequence. Initial carbonylation reactions are typically conducted at low temperatures (0-5°C) to minimize side reactions, while subsequent acylation steps require elevated temperatures (75-80°C) to achieve complete conversion [1] [10]. Solvent selection plays an equally important role, with dimethylformamide providing the optimal medium for most transformations due to its ability to solubilize both organic substrates and inorganic bases [1] [10] [11].

Key Intermediates in Synthesis

The Tenidap synthetic pathway involves several critical intermediates, each requiring careful characterization and purification to ensure final product quality [1] [10] [11]. The first key intermediate, 5-chloro-2-oxoindole-1-4-nitrophenyl formate, is formed through reaction of the starting material with 4-nitrophenyl chloroformate [1]. This intermediate serves as an activated species for subsequent aminolysis, with the 4-nitrophenyl group acting as an excellent leaving group due to its electron-withdrawing properties.

5-chloro-2-oxoindol-1-formamide represents the second critical intermediate in the synthesis [1] [11]. This compound is generated through treatment of the previous intermediate with ammonia in methanol solution [1]. The formation of this carboxamide intermediate is essential for introducing the final carboxamide functionality present in Tenidap. Characterization of this intermediate through nuclear magnetic resonance spectroscopy and mass spectrometry confirms the successful installation of the carbamoyl group [16] [17].

The acylated intermediate 5-chloro-3-(2-thiophenecarbonyl)-2-oxoindol-1-formamide represents the penultimate compound in the synthetic sequence [1] [10]. This intermediate is formed through acylation with 2-thiophenecarbonyl chloride using DMAP catalysis [1] [10]. The successful formation of this intermediate requires careful control of reaction conditions to prevent competing side reactions and ensure regioselective acylation at the 3-position of the oxindole ring system.

Alternative synthetic pathways utilize different intermediate structures, including 5-chloro-2-oxoindoline-1-carboxylic acid phenyl ester [10] [12]. This phenyl ester intermediate is generated through reaction with phenyl chloroformate and triethylamine in tetrahydrofuran [10]. The phenyl ester approach offers advantages in terms of stability and purification, although it requires additional hydrolysis steps to generate the final carboxamide functionality.

Structural characterization of key intermediates is accomplished through comprehensive analytical techniques including high-resolution nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [16] [17]. Proton nuclear magnetic resonance analysis provides critical information about the substitution pattern and confirms successful installation of functional groups. Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, particularly regarding the carbonyl functionalities present in the intermediates.

Industrial Scale Production Approaches

Industrial scale production of Tenidap requires optimization of synthetic routes to achieve economic viability while maintaining high product quality and purity standards [18] [19] [20]. The development of commercially viable processes has focused on several key areas: reaction efficiency, cost reduction, environmental impact minimization, and scalability to multi-kilogram quantities.

Process optimization studies have identified the use of inorganic cyanates in place of organic isocyanates as a critical improvement for industrial applications [18] [19]. This modification significantly reduces raw material costs while simplifying reaction workup procedures. The replacement of expensive trifluoroacetic acid and its anhydride with more economical acetic anhydride and sodium acetate has been demonstrated to provide equivalent results with substantial cost savings [18] [19].

Catalyst optimization represents another crucial aspect of industrial scale production [18] [19]. Research has shown that dramatic reduction of DMAP catalyst loading from stoichiometric quantities to catalytic amounts (0.1-0.5 mol%) maintains high reaction efficiency while reducing costs significantly [18] [19]. This optimization is particularly important given the relatively high cost of DMAP and the need for its removal from final products.

Reactor design and process intensification approaches have been investigated for Tenidap production [20]. Continuous flow synthesis methods offer potential advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and reduced safety hazards. Spinning disc reactor technology has been evaluated for specific synthetic steps, demonstrating improved kinetics and product quality compared to conventional stirred-tank reactors [20].

Yield optimization across the synthetic sequence has been achieved through systematic investigation of reaction parameters [18] [19]. Overall yields of 70-85% have been reported for optimized synthetic routes, representing significant improvements over early synthetic approaches. These improvements result from better understanding of reaction mechanisms, optimized catalyst systems, and improved workup procedures.

Quality control and process analytical technology implementation ensures consistent product quality at industrial scale [21]. Real-time monitoring of reaction progress using in-process analytical techniques allows for immediate correction of deviations from optimal conditions. High-performance liquid chromatography methods have been validated for monitoring key intermediates and final product purity throughout the manufacturing process [22] [23].

Analytical Methods for Purity Determination

Comprehensive analytical characterization of Tenidap requires multiple complementary techniques to ensure accurate purity determination and structural confirmation [22] [5] [24]. The analytical strategy must address both identity confirmation and quantitative purity assessment while meeting regulatory requirements for pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for Tenidap purity determination [22] [5]. Validated reverse-phase HPLC methods utilize C18 stationary phases with mobile phases consisting of acetonitrile and phosphate buffer systems [23] [25]. The optimized chromatographic conditions typically employ gradient elution with detection at 254 nanometers. Method validation parameters including linearity, precision, accuracy, and specificity have been established according to International Conference on Harmonisation guidelines [26].

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an orthogonal approach to chromatographic purity determination [24] [27]. The qNMR methodology offers several advantages including universal detection, minimal sample preparation requirements, and independence from reference standards [24]. Both absolute quantification and 100% methods have been successfully applied to Tenidap analysis, with precision values typically better than 2% relative standard deviation [24].

Mass Spectrometry approaches offer high sensitivity and molecular specificity for Tenidap analysis [22] [28]. Atmospheric pressure chemical ionization tandem mass spectrometry has been specifically developed for Tenidap quantification in biological matrices [22]. The method demonstrates excellent linearity over the concentration range of 0.1-25 micrograms per milliliter with precision values of 17% or better across the analytical range [22].

Nuclear Magnetic Resonance Spectroscopy for structural elucidation provides definitive confirmation of Tenidap structure and identifies potential impurities [16] [27]. Proton NMR analysis in deuterated dimethyl sulfoxide reveals characteristic signals for the aromatic protons, confirming the integrity of both the indole and thiophene ring systems [29]. Carbon-13 NMR spectroscopy provides complementary information about the carbonyl functionalities and aromatic carbon framework.

Method validation protocols ensure analytical methods meet stringent pharmaceutical requirements [26] [21]. Validation parameters include specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [26]. Specificity studies demonstrate the ability to distinguish Tenidap from potential synthesis-related impurities and degradation products. Linearity is typically established over concentration ranges spanning 80-120% of target concentrations with correlation coefficients exceeding 0.999.

Stability-indicating analytical methods are essential for pharmaceutical applications [21]. These methods must demonstrate the ability to separate Tenidap from potential degradation products formed under stress conditions including acid hydrolysis, base hydrolysis, oxidation, and thermal degradation. Forced degradation studies provide critical information about stability-indicating capability and potential impurity profiles.

Structure-Activity Relationship Investigations

Structure-activity relationship studies for Tenidap have revealed critical molecular features required for biological activity and provided insights for potential structural modifications [30] [31] [32]. These investigations encompass both experimental pharmacological evaluations and computational molecular modeling approaches to understand the relationship between chemical structure and therapeutic efficacy.

Cyclooxygenase selectivity studies demonstrate that the 5-chloro substitution on the indole ring is essential for achieving preferential COX-1 inhibition [8] [5] [6]. Tenidap exhibits potent COX-1 inhibitory activity with IC50 values less than 0.03 micromolar, while showing moderate COX-2 inhibition (IC50 = 1.2 micromolar) and weak 5-lipoxygenase inhibition (IC50 > 30 micromolar) [5] [6]. This selectivity profile distinguishes Tenidap from conventional nonsteroidal anti-inflammatory drugs and contributes to its unique therapeutic profile.

Structural modifications of the indole core have been systematically investigated to understand structure-activity relationships [30] [32]. Removal of the 5-chloro substituent results in significant loss of COX-1 inhibitory activity, confirming its essential role in biological activity [30]. Alternative halogen substitutions at the 5-position show varying effects on activity, with fluorine and bromine derivatives demonstrating reduced potency compared to the chloro analog.

Thiophene ring modifications have revealed the importance of this heterocyclic system for anti-inflammatory activity [31] [32]. Replacement of the 2-thienyl group with other aromatic systems including phenyl, furanyl, and pyridyl derivatives results in altered activity profiles [30]. The 2-thienyl substitution pattern appears optimal for achieving the desired balance of COX-1 selectivity and overall anti-inflammatory efficacy.

Carboxamide functionality investigations demonstrate that this group is required for protein binding and biological activity [30] [32]. Replacement with other hydrogen-bonding groups including hydroxamic acids, carboxylic acids, and sulfonamides produces compounds with significantly reduced activity [30]. The carboxamide group appears to form critical hydrogen bonds with the active site of cyclooxygenase enzymes.

Quantitative structure-activity relationship (QSAR) analysis has identified molecular descriptors correlating with anti-inflammatory activity [30]. High molecular polarizability and low lipophilicity coefficients are beneficial for anti-inflammatory activity in indole-2-one derivatives based on Tenidap structure [30]. These findings provide guidance for designing new analogs with improved therapeutic profiles.

Computational molecular docking studies have elucidated the binding mode of Tenidap within the cyclooxygenase active site [31]. Molecular interactions between Tenidap and the catalytic triad residues (His523, His518, Ile875) within the 5-lipoxygenase active site have been characterized through hydrogen bonding analysis [31]. These computational studies provide molecular-level understanding of structure-activity relationships and guide rational drug design efforts.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX23 - Tenidap

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

Wikipedia

Dates

2: Xu L, Hao Y, Wu X, Yu P, Zhu G, Hong Z. Tenidap, an agonist of the inwardly rectifying K+ channel Kir2.3, delays the onset of cortical epileptiform activity in a model of chronic temporal lobe epilepsy. Neurol Res. 2013 Jul;35(6):561-7. doi: 10.1179/1743132813Y.0000000157. Epub 2013 Feb 7. PubMed PMID: 23561319.

3: Best L, Brown PD, Sener A, Malaisse WJ. Opposing effects of tenidap on the volume-regulated anion channel and K(ATP) channel activity in rat pancreatic beta-cells. Eur J Pharmacol. 2010 Mar 10;629(1-3):159-63. doi: 10.1016/j.ejphar.2009.12.013. Epub 2009 Dec 24. PubMed PMID: 20035738.

4: Haynes DR, Hutchens MJ, Whitehouse MW, Vernon-Roberts B. A comparison of the disease-modifying and cytokine-regulating activities of tenidap, piroxicam and cyclosporin-A using the adjuvant-induced model of arthritis in rats. Inflammopharmacology. 1998;6(3):193-202. PubMed PMID: 17657619.

5: Ayral X, Mackillop N, Genant HK, Kirkpatrick J, Beaulieu A, Pippingskiöld P, Will RK, Alava S, Dougados M. Arthroscopic evaluation of potential structure-modifying drug in osteoarthritis of the knee. A multicenter, randomized, double-blind comparison of tenidap sodium vs piroxicam. Osteoarthritis Cartilage. 2003 Mar;11(3):198-207. PubMed PMID: 12623291.

6: Liu Y, Liu D, Printzenhoff D, Coghlan MJ, Harris R, Krafte DS. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3. Eur J Pharmacol. 2002 Jan 25;435(2-3):153-60. PubMed PMID: 11821021.

7: Matsumoto H, Fujii A. Tenidap, an anti-inflammatory agent, inhibits DNA and collagen syntheses, depresses cell proliferation, and lowers intracellular pH in cultured human gingival fibroblasts. J Pharmacol Exp Ther. 2002 Feb;300(2):668-72. PubMed PMID: 11805231.

8: Ducoudret O, Diakov A, Müller-Berger S, Romero MF, Frömter E. The renal Na-HCO3-cotransporter expressed in Xenopus laevis oocytes: inhibition by tenidap and benzamil and effect of temperature on transport rate and stoichiometry. Pflugers Arch. 2001 Aug;442(5):709-17. PubMed PMID: 11512027.

9: Evans L, Aarons L, Coates P. A pharmacokinetic model for tenidap in normal volunteers and rheumatoid arthritis patients. Pharm Res. 1999 Oct;16(10):1608-15. PubMed PMID: 10554105.

10: Attur MG, Patel R, DiCesare PE, Steiner GC, Abramson SB, Amin AR. Regulation of nitric oxide production by salicylates and tenidap in human OA-affected cartilage, rat chondrosarcomas and bovine chondrocytes. Osteoarthritis Cartilage. 1998 Jul;6(4):269-77. PubMed PMID: 9876396.

11: Sanz JM, Chiozzi P, Di Virgilio F. Tenidap enhances P2Z/P2X7 receptor signalling in macrophages. Eur J Pharmacol. 1998 Aug 21;355(2-3):235-44. PubMed PMID: 9760038.

12: Fernandes JC, Martel-Pelletier J, Jovanovic D, Tardif G, DiBattista JA, Lascau-Coman V, Otterness IG, Pelletier JP. The effects of tenidap on canine experimental osteoarthritis: II. Study of the expression of collagenase-1 and interleukin 1beta by in situ hybridization. J Rheumatol. 1998 May;25(5):951-8. PubMed PMID: 9598897.

13: Palacios I, Lopez-Armada MJ, Hernandez P, Sanchez-Pernaute O, Gutierrez S, Miguelez R, Martinez J, Egido J, Herrero-Beaumont G. Tenidap decreases IL-8 and monocyte chemotactic peptide-1 (MCP-1) mRNA expression in the synovial tissue of rabbits with antigen arthritis and in cultured synovial cells. Clin Exp Immunol. 1998 Mar;111(3):588-96. PubMed PMID: 9528904; PubMed Central PMCID: PMC1904886.

14: Sánchez-Pernaute O, López-Armada MJ, Hernández P, Palacios I, Navarro F, Martínez J, Egido J, Herrero-Beaumont G. Antifibroproliferative effect of tenidap in chronic antigen-induced arthritis. Arthritis Rheum. 1997 Dec;40(12):2147-56. PubMed PMID: 9416851.

15: Dezube BJ, Lederman MM, Chapman B, Georges DL, Dogon AL, Mudido P, Reis-Lishing J, Cheng SL, Silberman SL, Crumpacker CS. The effect of tenidap on cytokines, acute-phase proteins, and virus load in human immunodeficiency virus (HIV)-infected patients: correlation between plasma HIV-1 RNA and proinflammatory cytokine levels. J Infect Dis. 1997 Sep;176(3):807-10. PubMed PMID: 9291340.

16: Littman BH, Schumacher HR Jr, Boyle DL, Weisman MH, Firestein GS. Effect of tenidap on metalloproteinase gene expression in rheumatoid arthritis: a synovial biopsy study. J Clin Rheumatol. 1997 Aug;3(4):194-202. PubMed PMID: 19078187.

17: Hall VC, Wolf RE. Effects of tenidap and nonsteroidal antiinflammatory drugs on the response of cultured human T cells to interleukin 2 in rheumatoid arthritis. J Rheumatol. 1997 Aug;24(8):1467-70. PubMed PMID: 9263136.

18: Carty TJ, Sweeney FJ, Griffiths RJ, Eskra JD, Ernest MJ, Pillar JS, Cheng JD, Loose LD, Joseph PA, Pazoles PP, Moore PF, Nagahisa A, Murase S, Kadin SB. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models. Inflamm Res. 1997 May;46(5):168-79. PubMed PMID: 9197987.

19: Jovanovic D, Caron JP, Martel-Pelletier J, Fernandes JC, Ricketts T, Pelletier JP. The therapeutic effects of tenidap in canine experimental osteoarthritis: relationship with biochemical markers. J Rheumatol. 1997 May;24(5):916-25. PubMed PMID: 9150082.

20: Lieb K, Fiebich BL, Hüll M, Berger M, Bauer J. Potent inhibition of interleukin-6 expression in a human astrocytoma cell line by tenidap. Cell Tissue Res. 1997 May;288(2):251-7. PubMed PMID: 9082960.